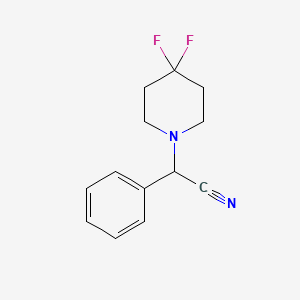

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile

Descripción general

Descripción

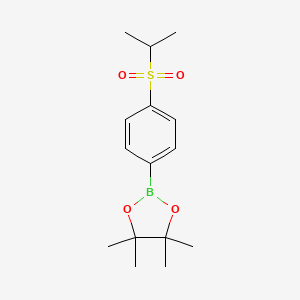

2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile (DFPN) is a fluorinated piperidine derivative that has been extensively studied in recent years due to its versatile applications in synthetic organic chemistry, medicinal chemistry, and pharmaceutical research. DFPN is a useful synthetic building block for the preparation of various compounds with diverse biological activities. It has been used in the synthesis of various compounds, including small molecule drugs, peptides, and polymers.

Aplicaciones Científicas De Investigación

Analysis of Global Trends in Herbicide Toxicity

Herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) have been extensively studied for their environmental impact, toxicology, and mutagenicity. Such research has focused on understanding the biochemical pathways affected by these chemicals, their distribution in the environment, and potential health risks. This knowledge is crucial for developing safer agricultural practices and assessing the long-term implications of herbicide use on both ecosystems and human health (Zuanazzi et al., 2020).

Aptamer in Bioanalytical Applications

Aptamers, artificial single-stranded DNA or RNA sequences, represent a significant advancement in the field of bioanalytical applications. Their ability to bind with high specificity to targets—including small molecules, proteins, and even entire cells—makes them invaluable tools in diagnostics, therapeutic interventions, and chemical detection processes. This adaptability and specificity of aptamers could be relevant in researching the applications and interactions of complex chemicals like 2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile in biological systems (Iliuk et al., 2011).

Fluorescence Microscopy for Visualization of Soil Microorganisms

The use of fluorescence microscopy has been vital in visualizing and studying soil microorganisms, offering insights into microbial ecology and the impact of various chemicals on microbial communities. This technique, through the application of specific fluorochromes, enables the detailed observation of microorganisms' spatial relationships within their habitats, which could be pertinent when studying the environmental impact of chemical compounds like 2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile (Li et al., 2004).

Microbial Degradation of Polyfluoroalkyl Chemicals

Understanding the microbial degradation of polyfluoroalkyl chemicals is essential for assessing the environmental fate of persistent organic pollutants. This research area explores how microorganisms can break down complex chemical structures, potentially offering pathways for mitigating environmental contamination. Studies in this field could provide a framework for researching the degradation and environmental impact of similarly structured compounds (Liu & Avendaño, 2013).

Propiedades

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c14-13(15)6-8-17(9-7-13)12(10-16)11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQIWCUTDHOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697439 | |

| Record name | (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile | |

CAS RN |

1226998-22-6 | |

| Record name | (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)